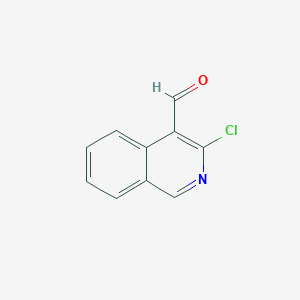

3-Chloroisoquinoline-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloroisoquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-9(6-13)8-4-2-1-3-7(8)5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSMGFVSFVMHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561717 | |

| Record name | 3-Chloroisoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120285-29-2 | |

| Record name | 3-Chloroisoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroisoquinoline-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloroisoquinoline-4-carbaldehyde

CAS Number: 120285-29-2

This technical guide provides a comprehensive overview of 3-Chloroisoquinoline-4-carbaldehyde, a key intermediate in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its synthesis, properties, and applications, particularly in the development of kinase inhibitors.

Chemical Properties and Data

This compound is a heterocyclic compound featuring an isoquinoline core substituted with a chlorine atom at the 3-position and a formyl (carbaldehyde) group at the 4-position.[1] This substitution pattern makes it a valuable scaffold for the synthesis of a variety of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 120285-29-2 |

| Molecular Formula | C₁₀H₆ClNO |

| Molecular Weight | 191.61 g/mol |

| Purity | ≥95% |

| Storage | Room temperature |

Table 2: Predicted Spectroscopic Data

| Spectrum | Predicted Peaks/Signals |

| ¹H NMR | Aldehyde proton (CHO) singlet around δ 9-10 ppm. Aromatic protons exhibiting complex splitting patterns in the δ 7-9 ppm region. |

| ¹³C NMR | Carbonyl carbon of the aldehyde group in the range of δ 190-200 ppm. Aromatic carbons between δ 120-150 ppm. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration for the aldehyde around 1700 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C=C and C=N stretching of the isoquinoline ring in the 1400-1600 cm⁻¹ region. C-Cl stretching in the fingerprint region. |

| Mass Spectrometry | Monoisotopic mass of approximately 191.0138 m/z. A characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). |

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely recognized and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds and is the most probable synthetic route for this compound. This reaction typically involves the use of a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).

General Experimental Protocol for Vilsmeier-Haack Reaction

The following is a general protocol for the synthesis of chloroquinoline carbaldehydes, which can be adapted for the synthesis of this compound.

Materials:

-

Appropriate isoquinoline precursor

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

-

In a reaction vessel, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled DMF with constant stirring to form the Vilsmeier reagent.

-

To this mixture, add the isoquinoline precursor portion-wise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90°C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

The solid precipitate of this compound is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization.

Caption: Vilsmeier-Haack reaction for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[2][3] The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[4]

Role in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[5] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Derivatives of isoquinoline have shown potent inhibitory activity against a range of kinases, including:[3][5]

-

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase)

-

CLK1 (CDC-like Kinase 1)

-

DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A)

-

CDK9 (Cyclin-dependent kinase 9)

-

PI3K/Akt/mTOR pathway kinases

The aldehyde group of this compound provides a reactive handle for the construction of more complex molecules that can be screened for kinase inhibitory activity.[6] For example, it can undergo condensation reactions with various amines to form Schiff bases, which can then be further modified or cyclized to generate diverse libraries of potential drug candidates.

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

Targeted Signaling Pathways

The kinase inhibitors derived from isoquinoline scaffolds can modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[5]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline-based kinase inhibitors.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its utility as a precursor for kinase inhibitors highlights its importance in the development of targeted therapies for cancer and other diseases. The synthetic accessibility of this compound via the Vilsmeier-Haack reaction, coupled with the diverse chemical transformations possible at its aldehyde and chloro-substituted positions, ensures its continued relevance in the field of medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Molecular Weight of 3-Chloroisoquinoline-4-carbaldehyde: A Technical Overview

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This guide provides a detailed breakdown of the molecular weight of 3-Chloroisoquinoline-4-carbaldehyde, a key parameter in experimental design and analysis.

The molecular weight of a compound is a fundamental property derived from its molecular formula. For this compound, the molecular formula is C₁₀H₆ClNO.[1][2] The calculation of its molecular weight is based on the summation of the atomic weights of its constituent atoms.

Elemental Composition and Atomic Weights

To determine the molecular weight of this compound, the number of atoms of each element is multiplied by its standard atomic weight. The standard atomic weights are established by the International Union of Pure and Applied Chemistry (IUPAC).

The constituent elements and their respective standard atomic weights are as follows:

Calculation of Molecular Weight

The molecular weight is calculated by summing the weights of all atoms in the molecule:

(10 x 12.011) + (6 x 1.008) + (1 x 35.453) + (1 x 14.007) + (1 x 15.999) = 191.614 amu

Data Summary

For clarity and ease of comparison, the quantitative data is summarized in the table below.

| Element (Symbol) | Number of Atoms | Standard Atomic Weight (amu) | Total Weight (amu) |

| Carbon (C) | 10 | 12.011 | 120.110 |

| Hydrogen (H) | 6 | 1.008 | 6.048 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 191.617 |

Note: Minor variations in the final calculated molecular weight may arise due to rounding of atomic weight values. Commercially available sources may also report slightly different values, such as 191.6, 191.614, or 191.62 amu.[1][2][26]

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

Figure 1. Logical workflow for molecular weight determination.

References

- 1. calpaclab.com [calpaclab.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chlorine - Wikipedia [en.wikipedia.org]

- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 13. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 14. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. geocities.ws [geocities.ws]

- 16. Nitrogen - Wikipedia [en.wikipedia.org]

- 17. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 19. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 20. #7 - Nitrogen - N [hobart.k12.in.us]

- 21. Oxygen - Wikipedia [en.wikipedia.org]

- 22. princeton.edu [princeton.edu]

- 23. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 24. m.youtube.com [m.youtube.com]

- 25. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 26. parchem.com [parchem.com]

An In-depth Technical Guide to 3-Chloroisoquinoline-4-carbaldehyde: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroisoquinoline-4-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its unique structural features, comprising a reactive aldehyde group and a chlorinated isoquinoline scaffold, render it a versatile precursor for the synthesis of a diverse array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a particular focus on its role in the development of kinase inhibitors and anticancer agents. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Chemical Structure and Properties

This compound is an organic compound featuring an isoquinoline ring system chlorinated at the 3-position and bearing a carbaldehyde (formyl) group at the 4-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 120285-29-2 | [1][2] |

| Molecular Formula | C₁₀H₆ClNO | [2] |

| Molecular Weight | 191.61 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Table 2: Spectroscopic Data for this compound (Predicted/Typical)

While specific, experimentally verified spectroscopic data for this compound is not widely published, the following table outlines the expected spectral characteristics based on its structure and data from analogous compounds.[3]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Aldehyde proton (singlet, δ 9.5-10.5 ppm) |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Carbonyl carbon (δ 185-200 ppm) |

| IR (Infrared) | C=O stretch (aldehyde) ~1690-1715 cm⁻¹, Aromatic C=C stretches ~1450-1600 cm⁻¹, C-Cl stretch ~600-800 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 191, with a characteristic M+2 isotope peak for chlorine. |

Synthesis of this compound

The primary synthetic route to this compound and its derivatives is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of an appropriate precursor, followed by cyclization and chlorination.

Vilsmeier-Haack Reaction: General Workflow

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the synthesis of 3-chloroisoquinoline-4-carbaldehydes, a suitable N-arylacetamide derivative is treated with the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Caption: General workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol: Synthesis of this compound (Adapted from related procedures)

The following is a representative protocol adapted from the synthesis of structurally similar chloroquinoline carbaldehydes.[5] Researchers should optimize conditions for their specific substrate.

Materials:

-

Appropriate N-arylacetamide precursor

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Crushed ice-water

-

Sodium carbonate solution

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (3.0 eq.) to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride (2.0 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add the N-arylacetamide precursor (1.0 eq.) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice-water with stirring.

-

Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product under vacuum.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethyl acetate.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of compounds with potential therapeutic applications, particularly as kinase inhibitors and anticancer agents.[1] The aldehyde functionality serves as a versatile handle for derivatization, allowing for the introduction of various pharmacophores to modulate biological activity.

Kinase Inhibitor Synthesis

The isoquinoline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of many kinase inhibitors.[5] The aldehyde group of this compound can be readily converted into various functional groups to interact with the ATP-binding site of kinases.

Caption: Synthetic pathways from the core molecule to kinase inhibitors.

Anticancer Drug Development

Derivatives of halogenated isoquinolines have demonstrated cytotoxic effects against various cancer cell lines.[6] The development of novel anticancer agents often involves the synthesis of a library of compounds based on a core scaffold like this compound, followed by screening for antiproliferative activity.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well plates

-

Plate reader (luminescence or fluorescence)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, kinase, and substrate in the appropriate assay buffer.

-

Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow of the MTT assay for determining cell viability.

Conclusion

This compound stands as a highly valuable and versatile building block in the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its strategic importance lies in its utility as a precursor for generating libraries of kinase inhibitors and anticancer agents. While a significant amount of research has been conducted on related quinoline and isoquinoline derivatives, further detailed characterization and biological evaluation of derivatives specifically from this compound are warranted to fully exploit its therapeutic potential. This guide provides a foundational resource for researchers to facilitate further investigation into this promising chemical entity.

References

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

physical and chemical properties of 3-Chloroisoquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chloroisoquinoline-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available information with data from closely related analogues to provide a thorough resource.

Core Physical and Chemical Properties

This compound is a solid, aromatic heterocyclic compound. Its structure, featuring a reactive aldehyde group and a chlorine substituent on the isoquinoline scaffold, makes it a valuable building block in medicinal chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 120285-29-2 | [1][2] |

| Molecular Formula | C₁₀H₆ClNO | [2] |

| Molecular Weight | 191.61 g/mol | [2] |

| Melting Point | 120-125 °C | Data from a commercial supplier. |

| Boiling Point | Data not available | Predicted to be high due to its aromatic structure and molecular weight. |

| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Appearance | Solid | General observation for similar compounds. |

| Storage | Room temperature | [1][2] |

Spectroscopic Data (Predicted and Analogous)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ 9.5-10.5 ppm. Aromatic Protons: Multiplets, δ 7.5-9.0 ppm. The proton at position 1 will likely be a singlet. |

| ¹³C NMR | Carbonyl Carbon (C=O): δ 190-200 ppm. Aromatic Carbons: δ 120-150 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption around 1700 cm⁻¹. C-Cl Stretch: In the fingerprint region. Aromatic C-H Stretch: Above 3000 cm⁻¹. |

| Mass Spectrometry | M+: 191.01 (¹²C₉¹H₆³⁵Cl¹⁴N¹⁶O). M+2: Isotopic peak for ³⁷Cl at approximately 32% of the M+ intensity. |

Synthesis of this compound

The primary synthetic route to this compound and its analogues is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich aromatic substrate using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).

General Synthetic Workflow

The synthesis is proposed to proceed via a two-step sequence involving the formation of a suitable isoquinoline precursor followed by formylation.

Caption: Proposed synthetic pathway for this compound.

Representative Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Acetanilide (Analogous System)

This protocol describes the synthesis of a related 2-chloroquinoline-3-carbaldehyde and can be adapted for the synthesis of the target molecule from a suitable isoquinoline precursor.[5][6]

Materials:

-

Substituted Acetanilide (1 equivalent)

-

N,N-Dimethylformamide (DMF) (3 equivalents)

-

Phosphorus oxychloride (POCl₃) (4 equivalents)

-

Ice-water

-

Dichloromethane or Ethyl Acetate for extraction

-

Saturated sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (3 equivalents) to 0 °C in an ice bath.

-

Slowly add POCl₃ (4 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add the substituted acetanilide (1 equivalent) portion-wise to the reaction mixture.

-

Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is primarily governed by the aldehyde group and the chlorine atom.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to a variety of nucleophilic addition and condensation reactions.

Caption: Key reactions of the aldehyde group in this compound.

Representative Experimental Protocol: Reduction of the Aldehyde Group (Analogous System) [7]

Materials:

-

2-Chloroquinoline-3-carbaldehyde (1 equivalent)

-

Methanol

-

Sodium borohydride (NaBH₄) (1.5 equivalents)

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool to 0 °C.

-

Add sodium borohydride (1.5 equivalents) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding primary alcohol.

Reactions of the Chloro Group

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution (General)

Materials:

-

This compound (1 equivalent)

-

Nucleophile (e.g., an amine, alkoxide, or thiol) (1.1-1.5 equivalents)

-

A suitable solvent (e.g., DMF, DMSO, or NMP)

-

A base (if necessary, e.g., K₂CO₃, Et₃N)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the nucleophile (1.1-1.5 equivalents) and a base, if required.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated product by filtration or extract with an organic solvent.

-

Purify the product by recrystallization or column chromatography.

Biological Activity and Applications

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The isoquinoline scaffold is a common feature in many biologically active compounds, and derivatives of this molecule have been investigated as kinase inhibitors for the treatment of cancer.[8]

Role in Kinase Inhibitor Synthesis

Kinases are crucial enzymes that regulate cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The general strategy involves using this compound as a scaffold to build molecules that can bind to the ATP-binding site of specific kinases, thereby inhibiting their activity.

Caption: General workflow for developing kinase inhibitors from this compound.

Further research is required to identify the specific kinases and signaling pathways that are modulated by derivatives of this compound.

Safety Information

References

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes | Semantic Scholar [semanticscholar.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. ijsr.net [ijsr.net]

- 7. benchchem.com [benchchem.com]

- 8. growingscience.com [growingscience.com]

An In-depth Technical Guide to the Synthesis of 3-Chloroisoquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloroisoquinoline-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds.[1] The document details the core synthetic methodology, experimental protocols, and quantitative data, presented in a format tailored for researchers and professionals in drug development.

Introduction

This compound is a versatile heterocyclic building block utilized in medicinal chemistry for the synthesis of complex molecules, including kinase inhibitors and potential anticancer agents.[1] Its structure, featuring a reactive aldehyde group and a chlorine substituent on the isoquinoline core, allows for diverse functionalization and scaffold modification in drug discovery programs.[1] The primary and most established method for the synthesis of this and structurally related compounds is the Vilsmeier-Haack reaction.

Core Synthetic Pathway: The Vilsmeier-Haack Reaction

The synthesis of this compound is effectively achieved through a Vilsmeier-Haack reaction. This reaction facilitates the formylation and cyclization of a suitable starting material to yield the target isoquinoline derivative. While a specific protocol for this compound is not extensively detailed in publicly available literature, a robust synthesis can be extrapolated from the well-documented procedures for analogous 2-chloroquinoline-3-carbaldehydes.[2]

The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyliminium salt, from N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2][3] This electrophilic reagent then reacts with an appropriate precursor, leading to the formation of the aldehyde and the heterocyclic ring system.

Quantitative Data

The following table summarizes typical reaction parameters and reported yields for the synthesis of analogous chloroquinoline carbaldehydes via the Vilsmeier-Haack reaction. These values can serve as a benchmark for the synthesis of this compound.

| Starting Material (Analogue) | Chlorinating Agent | Molar Ratio (Substrate:DMF:Chlorinating Agent) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted Acetanilide | POCl₃ | 1:3:15 | 80-90 | 7-10 | Not Specified | [2] |

| N-arylacetamides | POCl₃ | Optimized from 1:variable:3-15 | 90 | Not Specified | Good to Moderate | |

| 4-Substituted-1-phenylethanone oximes | POCl₃ | 0.05 mol : 0.15 mol : 0.35 mol | 60 | 16 | 62-72 | [4] |

| Acetanilide | POCl₃ | 10.37 mmol : 34.65 mmol : 98.28 mmol | 75-80 | 8 | Not Specified |

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from established procedures for similar compounds.[2][4]

4.1. Materials and Reagents

-

Appropriate starting material (e.g., a substituted phenylacetamide derivative)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Sodium hydroxide (or other base for neutralization)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other drying agent)

-

Ethyl acetate (or other suitable recrystallization solvent)

4.2. Procedure

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Substrate: Add the starting phenylacetamide derivative portion-wise to the prepared Vilsmeier reagent.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 4-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a cold aqueous sodium hydroxide solution to a pH of 8-9.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under a vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.

Mandatory Visualizations

5.1. Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

5.2. Logical Relationship of Reactants in Vilsmeier-Haack Reaction

Caption: Logical flow of the Vilsmeier-Haack reaction for aldehyde synthesis.

References

An In-depth Technical Guide to the Reactivity of 3-Chloroisoquinoline-4-carbaldehyde's Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroisoquinoline-4-carbaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a reactive aldehyde group and a chloro-substituent on the isoquinoline scaffold, allows for selective functionalization and the construction of complex heterocyclic compounds.[1] This technical guide provides a comprehensive overview of the reactivity of its core functional groups—the aldehyde at the 4-position and the chlorine atom at the 3-position—as well as the inherent reactivity of the isoquinoline ring system. The discussion is supported by established reaction mechanisms and detailed experimental protocols derived from analogous systems, offering a practical framework for the synthesis of novel derivatives for drug discovery and development.

Introduction

The isoquinoline core is a prominent feature in a vast array of natural products and pharmacologically active molecules. The presence of both a formyl (carbaldehyde) group and a chloro substituent on this privileged scaffold in this compound opens up numerous avenues for chemical modification. The aldehyde group serves as a versatile handle for a variety of transformations including nucleophilic additions, condensations, oxidations, and reductions. Concurrently, the chlorine atom is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents at the 3-position. The interplay and selective manipulation of these functional groups make this molecule a valuable building block in the synthesis of kinase inhibitors, anticancer agents, fluorescent probes, and agrochemicals.[1]

Reactivity of the Aldehyde Group

The carbaldehyde group at the C-4 position is a highly reactive electrophilic center, primed for a multitude of chemical transformations. Its reactivity is further enhanced by the electron-withdrawing nature of the adjacent chloro-substituted isoquinoline ring system.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which upon protonation yields a variety of functionalized products.

A general mechanism for nucleophilic addition to the aldehyde is depicted below:

References

The Pivotal Role of 3-Chloroisoquinoline-4-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroisoquinoline-4-carbaldehyde has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive aldehyde functionality and a chlorinated isoquinoline scaffold, provide a fertile ground for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide delineates the pivotal role of this compound as a key intermediate in the development of novel kinase inhibitors and anticancer agents. We provide a comprehensive overview of its synthesis, key reactions, and its application in the generation of potent bioactive molecules. This document includes detailed experimental protocols, quantitative biological data for derived compounds, and visual representations of relevant signaling pathways and synthetic workflows to serve as a practical resource for researchers in drug discovery and development.

Introduction

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity. This compound represents a key synthetic intermediate that capitalizes on the inherent biological relevance of the isoquinoline framework. The presence of a chlorine atom at the 3-position and a carbaldehyde group at the 4-position offers orthogonal reactivity, enabling sequential and site-selective modifications to construct complex molecular architectures. This guide explores the synthesis and utility of this important building block in the context of modern drug discovery.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack formylation of 3-chloroisoquinoline. This reaction introduces the carbaldehyde group at the electron-rich 4-position of the isoquinoline ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Chloroisoquinoline

This protocol is adapted from established procedures for the formylation of related heterocyclic systems.

Materials:

-

3-Chloroisoquinoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (3.0 eq.) to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride (3.0 eq.) dropwise with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Dissolve 3-chloroisoquinoline (1.0 eq.) in a minimal amount of dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Role in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, many of which exhibit potent kinase inhibitory activity. One prominent example is the synthesis of pyrazolo[3,4-g]isoquinolines, which have been identified as inhibitors of several key kinases involved in cell cycle regulation.[1]

Exemplary Kinase Inhibitory Activity of Derived Scaffolds

While direct derivatization of this compound is a logical synthetic route, published data on the biological activity of pyrazolo[3,4-g]isoquinolines is based on a structurally similar starting material.[1] The following table summarizes the inhibitory activities of these related compounds against a panel of kinases.

| Compound ID (from source) | Target Kinase | IC₅₀ (nM)[1] |

| 1b | Haspin | 57 |

| CLK1 | >1000 | |

| DYRK1A | 69 | |

| 1c | Haspin | 66 |

| CLK1 | 165 | |

| DYRK1A | >1000 | |

| 2c | Haspin | 62 |

| CLK1 | >1000 | |

| DYRK1A | 246 | |

| 3a | Haspin | 167 |

| CLK1 | 101 | |

| CDK9/CycT | >1000 |

Targeted Signaling Pathways

The kinases targeted by pyrazolo[3,4-g]isoquinoline scaffolds, such as Haspin and Cyclin-Dependent Kinase 9 (CDK9), are crucial regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer drug development.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The following is a general protocol for determining the inhibitory activity of compounds against kinases using the ADP-Glo™ assay, a common method for measuring kinase activity.[2][3]

Materials:

-

Kinase of interest

-

Substrate for the kinase

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in the appropriate kinase buffer.

-

Add the test compounds at various concentrations to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction back to ATP and to provide luciferase and luciferin.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the test compound.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Potential as a Scaffold for PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The quinoline and isoquinoline scaffolds have been explored for the development of inhibitors targeting this pathway.[4] While direct evidence for this compound derivatives as PI3K inhibitors is still emerging, the structural similarities to known PI3K inhibitors suggest its potential as a starting point for the design of novel modulators of this pathway.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry, offering a strategic entry point for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its utility in the construction of kinase inhibitor scaffolds, particularly those targeting cell cycle-related kinases, has been demonstrated through the synthesis of pyrazolo[3,4-g]isoquinolines. Furthermore, its structural features suggest its potential as a starting point for the development of inhibitors targeting other critical signaling pathways, such as the PI3K/Akt/mTOR cascade. The experimental protocols and data presented in this guide are intended to facilitate further research and development in this promising area of drug discovery.

References

An In-depth Technical Guide to 3-Chloroisoquinoline-4-carbaldehyde Derivatives and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif present in a vast array of natural products and synthetically derived compounds that exhibit significant biological activities. Within this class of molecules, 3-chloroisoquinoline-4-carbaldehyde serves as a versatile and highly reactive intermediate for the synthesis of a diverse range of derivatives. The presence of the chloro and carbaldehyde functionalities at the 3 and 4 positions, respectively, allows for selective modifications, making this core structure a valuable building block in medicinal chemistry and drug discovery programs.[1] Derivatives of this and similar structures have shown promise as anticancer agents and kinase inhibitors.[1] This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols related to this compound and its analogous derivatives.

Synthesis of this compound Derivatives

The primary method for the synthesis of 3-chloroisoquinoline-4-carbaldehydes is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃).

General Synthetic Pathway

Caption: General workflow for the Vilsmeier-Haack synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the method described by Bartmann et al. (1988) for the synthesis of 3-chloroisoquinoline-4-aldehydes.[2]

Materials:

-

Substituted 2-phenylacetamide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Sodium hydroxide solution

Procedure:

-

In a reaction vessel, cool a solution of the appropriate substituted 2-phenylacetamide in N,N-dimethylformamide (DMF).

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled solution while stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat for several hours.

-

Once the reaction is complete (monitored by TLC), cool the mixture and pour it into ice-water.

-

Neutralize the aqueous mixture with a sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][4][5][6]

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[4]

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[4]

-

Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[4]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the compound concentration.[5]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by assessing the amount of ADP produced during the enzymatic reaction.[7][8]

Materials:

-

Kinase of interest

-

Substrate for the kinase

-

ATP

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add a mixture of the kinase and its substrate.

-

Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the reaction plate at room temperature for 60 minutes.[7]

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

-

Measure the luminescence using a plate reader.[7]

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Potential Uses and Biological Activities

Derivatives of isoquinoline and the structurally related quinoline core have demonstrated a wide range of biological activities, with anticancer and kinase inhibitory effects being particularly prominent.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of isoquinoline and quinoline derivatives against various human cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC₅₀) values for several structurally related compounds.

Table 1: Cytotoxicity of Structurally Related Quinoline and Isoquinoline Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinazoline-triazole-acetamide | 8a (X = 4-OCH₃, R = H) | HCT-116 (Colon) | 5.33 (72h) | [9] |

| Quinazoline-triazole-acetamide | 8a (X = 4-OCH₃, R = H) | HepG2 (Liver) | 7.94 (72h) | [9] |

| Quinazoline-triazole-acetamide | 8k | MCF-7 (Breast) | 11.32 (72h) | [9] |

| Quinoline-3-carbaldehyde hydrazone | 5e | DAN-G (Pancreas) | 1.23 | [10] |

| Quinoline-3-carbaldehyde hydrazone | 5e | LCLC-103H (Lung) | 1.49 | [10] |

| Quinoline-3-carbaldehyde hydrazone | 5e | SISO (Cervical) | 1.35 | [10] |

| 4-Oxoquinoline-3-carboxamide | 16b | ACP-03 (Gastric) | 1.92 | [11] |

| 7-Chloro-(4-thioalkylquinoline) | 73 | HCT116 (Colon) | 1.99 | [12] |

Kinase Inhibition

The inhibition of protein kinases is a key mechanism of action for many modern anticancer drugs. Isoquinoline and quinoline derivatives have been identified as potent inhibitors of several kinases involved in cancer cell proliferation and survival.[13]

Caption: General mechanism of receptor tyrosine kinase inhibition.

Table 2: Kinase Inhibitory Activity of Structurally Related Isoquinoline and Quinoline Derivatives

| Compound Class | Derivative | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrazolo[3,4-g]isoquinoline | 1b | Haspin | 57 | [8] |

| Pyrazolo[3,4-g]isoquinoline | 1c | Haspin | 66 | [8] |

| Pyrazolo[3,4-g]isoquinoline | 2c | Haspin | 62 | [8] |

| Pyrazolo[3,4-g]isoquinoline | 3a | CLK1 | 101 | [8] |

| 3H-Pyrazolo[4,3-f]quinoline | - | FLT3 | Nanomolar range | [13] |

| 3H-Pyrazolo[4,3-f]quinoline | - | CDK2 | Nanomolar range | [13] |

| 3H-Pyrazolo[4,3-f]quinoline | HSH3107 | ROCK1/2 | Single-digit nanomolar | [13] |

| Isoquinoline-tethered quinazoline | 14a | HER2 | - (% inhibition reported) | [14] |

The diverse biological activities of isoquinoline and quinoline derivatives highlight the potential of the this compound core in the development of novel therapeutics. The synthetic versatility of this scaffold allows for the generation of large libraries of compounds for screening against various biological targets. Further research into the structure-activity relationships of this compound derivatives is warranted to optimize their potency and selectivity as potential drug candidates.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 14. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Chloroisoquinoline Compounds: A Technical Guide for Researchers

An in-depth exploration of the pharmacological potential of chloroisoquinoline derivatives, detailing their anticancer, antimicrobial, and enzyme-inhibiting properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental methodologies, and the underlying signaling pathways.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] The introduction of a chlorine atom to the isoquinoline ring system can significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing their therapeutic potential. This technical guide delves into the multifaceted biological activities of chloroisoquinoline compounds, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the cellular pathways they influence.

Anticancer Activity: A Prominent Therapeutic Avenue

Chloroisoquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.[2][3] The position of the chlorine atom on the isoquinoline ring, along with other substitutions, plays a crucial role in determining their potency and selectivity.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chloroisoquinoline and related chloroquinoline derivatives against several cancer cell lines. This data highlights the potent anticancer activity of this class of compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 6-Chloroisoquinoline-1-carbaldehyde Derivative (CIQC-1) | A549 (Lung Cancer) | 1.5 | [2] |

| 6-Chloroisoquinoline-1-carbaldehyde Derivative (CIQC-4) | A549 (Lung Cancer) | 1.2 | [2] |

| 6-Chloroisoquinoline-1-carbaldehyde Derivative (CIQC-3) | SK-BR-3 (Breast Cancer) | 1.8 | [2] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [3] |

| 4-aminoquinoline derivative with fluoro group (Compound 3) | MDA-MB-468 (Breast) | (Increased vs. Cpd 2) | [3] |

| 4-aminoquinoline derivative (Compound 4) | MDA-MB-468 (Breast) | 11.01 | [3] |

| 7-chloroquinoline derivative (QTCA-1) | MDA-MB-231 (Breast) | 19.91 (72h) | [4] |

| Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 16.1 | [5] |

| Thiophenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 19.8 | [5] |

| C4-Substituted Isoquinoline (6b) | NSCLC-N16-L16 (Lung) | 44.0 | [6] |

| C4-Substituted Isoquinoline (6c) | NSCLC-N16-L16 (Lung) | 35.6 | [6] |

| 6, 7-dimethoxy-1-(α-hydroxy-4-methoxybenzyl)-2-methyl-1, 2, 3, 4-tetrahydroisoquinoline | HepG-2 (Liver) | (Excellent) | [7] |

| Coclaurine | HepG-2 (Liver) | (Excellent) | [7] |

Mechanisms of Anticancer Action

The anticancer effects of chloroisoquinoline compounds are often attributed to their ability to induce programmed cell death, or apoptosis, and to inhibit key enzymes involved in cancer cell proliferation and survival.

Induction of Apoptosis:

Several studies have shown that chloroisoquinoline and chloroquinoline derivatives can trigger apoptosis in cancer cells.[4][8][9] This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[10][11] Chloroquine, a well-known 4-aminoquinoline, has been shown to activate the p53 tumor suppressor pathway, leading to apoptosis in glioma cells.[8] The induction of apoptosis can be confirmed by observing the cleavage of key proteins like PARP and caspase-3.

Enzyme Inhibition:

A primary mechanism of action for many anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.[12][13] Some chloroisoquinoline derivatives have been suggested to modulate this pathway.[4]

Additionally, the structural similarity of isoquinolines to quinolones, a class of antibiotics that target bacterial DNA gyrase and topoisomerase, suggests that some chloroisoquinoline compounds may also inhibit human topoisomerases, enzymes essential for DNA replication in cancer cells.

Below are diagrams illustrating the general experimental workflow for assessing anticancer activity and a simplified representation of the PI3K/Akt signaling pathway.

Workflow for anticancer screening of chloroisoquinolines.

Potential inhibition of the PI3K/Akt pathway by chloroisoquinolines.

Antimicrobial Activity

Certain chloroisoquinoline derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi. The halogen substituent is known to influence the lipophilicity and electronic properties of these molecules, which can significantly impact their interaction with microbial targets.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some isoquinoline and quinoline derivatives against various microbial strains.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Isoquinoline derivatives | Staphylococcus aureus | 0.5 - 32 | [14] |

| Isoquinoline derivatives | Streptococcus pneumoniae | 32 | [14] |

| Isoquinoline derivatives | Enterococcus faecium | 64 - 128 | [14] |

| Alkynyl isoquinolines (HSN584, HSN739) | Gram-positive bacteria (various) | 4 - 16 | [6] |

| 2-styryl quinolines | P. aeruginosa MTCC 2453 | 3.9 | [15] |

| 4a, 4b, 4c derivatives | Various bacteria | 8 - 128 | [14] |

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of chloroisoquinolines are not as extensively studied as their anticancer effects. However, based on related quinoline compounds, a likely target is the bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication. Inhibition of this enzyme leads to the disruption of bacterial DNA synthesis and ultimately cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate further research and comparative analysis.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol for Adherent Cells:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the chloroisoquinoline compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After incubation, carefully remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[2]

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible bacterial growth after incubation is the MIC.

Protocol:

-

Compound Preparation: Prepare a stock solution of the chloroisoquinoline compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[16]

Enzyme Inhibition: In Vitro Kinase Assay

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Principle: The activity of a specific kinase is measured by quantifying the phosphorylation of a substrate. The presence of an inhibitor will reduce the rate of this reaction.

Protocol (using a luminescence-based assay, e.g., ADP-Glo™):

-

Reagent Preparation: Prepare serial dilutions of the chloroisoquinoline compound and a known reference inhibitor in DMSO.

-

Assay Setup: In a 384-well plate, add the recombinant human kinase, its specific substrate, and the kinase assay buffer.

-

Inhibitor Addition: Add the diluted compounds to the wells and incubate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™), which correlates with kinase activity. Luminescence is measured using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2] The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km).[17]

Apoptosis Detection: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. In the context of apoptosis, it is used to detect the expression and cleavage of key apoptotic markers.[1][10][11]

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Protocol:

-

Cell Lysis: After treating cells with the chloroisoquinoline compound, harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the apoptosis marker of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescent (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.[1][18]

Conclusion

Chloroisoquinoline compounds represent a promising class of molecules with significant potential in drug discovery and development. Their diverse biological activities, particularly their potent anticancer and antimicrobial effects, warrant further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the therapeutic applications of these compounds, optimize their structures for enhanced potency and selectivity, and elucidate their precise mechanisms of action. Future studies focusing on structure-activity relationships, target identification, and in vivo efficacy will be crucial in translating the promise of chloroisoquinoline derivatives into novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. idexx.com [idexx.com]

- 17. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 18. benchchem.com [benchchem.com]

The Vilsmeier-Haack Reaction in Isoquinoline Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction, a powerful formylation method in organic chemistry, finds a nuanced yet crucial application in the synthesis of the isoquinoline scaffold, a core structure in numerous pharmaceuticals and natural products. While not a direct formylation, the underlying principles of the Vilsmeier-Haack reaction—specifically the activation of an amide with phosphorus oxychloride (POCl₃)—are central to the Bischler-Napieralski reaction . This reaction is one of the most fundamental and widely used methods for constructing the isoquinoline core via intramolecular cyclization.

This technical guide provides an in-depth exploration of the mechanism, experimental protocols, and quantitative data associated with the synthesis of isoquinolines using Vilsmeier-type conditions.

Core Mechanism: The Bischler-Napieralski Reaction

The synthesis of isoquinolines via this methodology is a two-stage process:

-

Cyclization: An N-acyl-β-arylethylamide is cyclized using a dehydrating agent like POCl₃ to form a 3,4-dihydroisoquinoline.[1][2] This step is the Bischler-Napieralski reaction itself.

-

Aromatization: The resulting 3,4-dihydroisoquinoline is dehydrogenated (oxidized) to yield the final aromatic isoquinoline.[1]

The core of the process, the Bischler-Napieralski cyclization, proceeds through an intramolecular electrophilic aromatic substitution. The reaction is most effective when the aromatic ring is activated by electron-donating groups.[1][3]

The mechanism begins with the activation of the amide oxygen by POCl₃. From here, two pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and a more commonly accepted mechanism proceeding through a highly electrophilic nitrilium ion.[1][4] This nitrilium ion is then attacked by the electron-rich aromatic ring to initiate cyclization.

Quantitative Data: Reagent and Substrate Effects

The choice of dehydrating agent and the electronic nature of the substrate significantly impact the reaction yield. For substrates lacking strong electron-donating groups, more forceful conditions, such as the addition of phosphorus pentoxide (P₂O₅), may be required to drive the cyclization.[3][4]

The following table summarizes comparative yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions, illustrating the impact of the dehydrating agent.

| Dehydrating Agent | Solvent | Temperature | Yield (%) | Reference |

| POCl₃ | Toluene | Reflux | 60-75% | [5] |

| P₂O₅ / POCl₃ | Toluene | Reflux | 85-95% | [5] |

| Tf₂O / 2-chloropyridine | Dichloromethane | -20°C to RT | ~90% | [6][7] |

Table 1: Comparative yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide under various conditions.

The synthesis of the well-known isoquinoline alkaloid Papaverine provides a practical example of this reaction's utility.